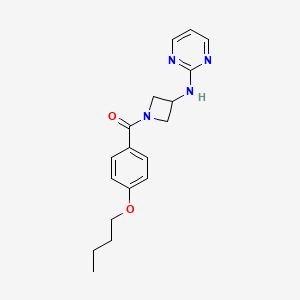

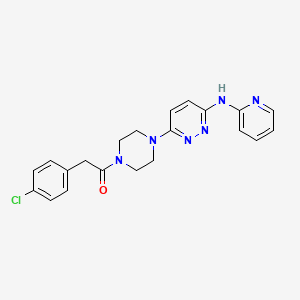

![molecular formula C22H25N5O4 B2704301 Benzyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate CAS No. 878734-89-5](/img/structure/B2704301.png)

Benzyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

While the specific synthesis route for this compound is not available, imidazole derivatives are often synthesized via reactions involving hydrazonoyl halides .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, imidazole derivatives are known to participate in a wide range of chemical reactions due to their amphoteric nature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Novel Acid-Catalyzed O-benzylating Agents

Research by Yamada et al. (2012) introduced a novel acid-catalyzed O-benzylating reagent, showcasing a method for benzyl ether formation in good yields, which highlights the relevance of benzyl groups in synthetic chemistry for modifying the properties of compounds (Yamada, Fujita, & Kunishima, 2012).

Ionic Liquid Catalysts for Heterocyclic Synthesis

Zolfigol et al. (2013) developed an ionic liquid that efficiently catalyzes the synthesis of tetrasubstituted imidazoles, a class of compounds that include structures similar to the query compound, emphasizing the versatility of imidazole derivatives in the synthesis of complex heterocyclic structures (Zolfigol et al., 2013).

Antimicrobial Activity of Novel Heterocyclic Compounds

Reddy and Reddy (2010) synthesized novel heterocyclic compounds with benzimidazole derivatives showing significant antimicrobial activity, suggesting potential applications in developing new antibacterial and antifungal agents (Reddy & Reddy, 2010).

Palladium-Catalyzed Synthesis of Benzimidazopyrimidinones

Mancuso et al. (2017) reported on the palladium-catalyzed synthesis of functionalized benzimidazopyrimidinones, demonstrating advanced methodologies for constructing complex molecules that could be relevant to the synthesis and functionalization of compounds like Benzyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate (Mancuso et al., 2017).

Mechanism of Action

Target of action

Imidazole derivatives are known to interact with a wide range of biological targets. They are the core structure of many natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of action

The mode of action of imidazole derivatives can vary greatly depending on the specific compound. They can act as inhibitors, activators, or modulators of their target proteins .

Biochemical pathways

Imidazole derivatives can affect a variety of biochemical pathways. For example, some imidazole derivatives have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

The ADME properties of imidazole derivatives can also vary greatly. Some are highly soluble in water and other polar solvents, which can affect their absorption, distribution, metabolism, and excretion .

Result of action

The molecular and cellular effects of imidazole derivatives can include changes in cell signaling, gene expression, and metabolic processes .

Action environment

The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities associated with imidazole derivatives, this compound could have potential applications in various fields including medicinal chemistry .

properties

IUPAC Name |

benzyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O4/c1-13(2)26-14(3)15(4)27-18-19(23-21(26)27)24(5)22(30)25(20(18)29)11-17(28)31-12-16-9-7-6-8-10-16/h6-10,13H,11-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJWIBYSUMHQAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

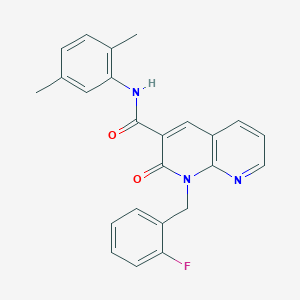

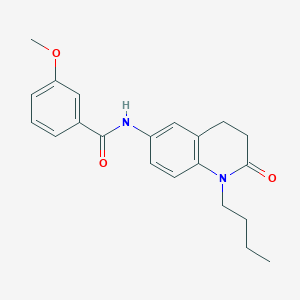

![3-chloro-N-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2704219.png)

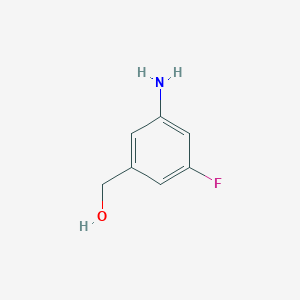

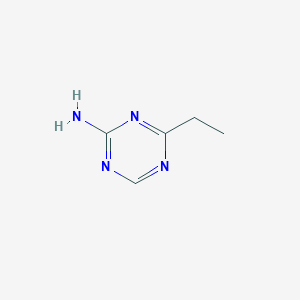

![5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2704223.png)

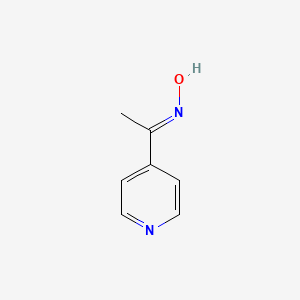

![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2704224.png)

![N-benzyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2704228.png)

![ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate](/img/structure/B2704230.png)

![3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine](/img/structure/B2704235.png)

![(4Z)-4-[(4-Methoxyphenyl)methylidene]-N-[2-(prop-2-enoylamino)ethyl]-2,3-dihydro-1H-acridine-9-carboxamide](/img/structure/B2704239.png)